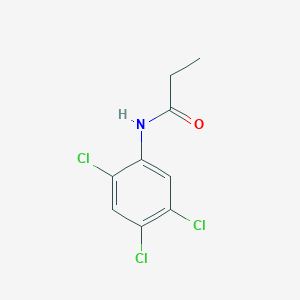![molecular formula C21H15Br2N3O B5692864 3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5692864.png)
3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a quinazolinone derivative and has been synthesized using different methods.
作用機序
The mechanism of action of 3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone involves the inhibition of various enzymes and proteins involved in cancer cell survival and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. The compound also inhibits the activity of AKT, a protein that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
The compound 3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The compound also inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. The compound has been shown to inhibit the activity of AKT, a protein that promotes cell survival and proliferation.
実験室実験の利点と制限
The compound 3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone has several advantages and limitations for lab experiments. One of the advantages is that the compound has been shown to have anti-tumor activity against various cancer cell lines, making it a potential candidate for cancer treatment. However, one of the limitations is that the compound has not been tested extensively in animal models, and its toxicity and pharmacokinetics are not well understood.
将来の方向性
There are several future directions for research on the compound 3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone. One of the future directions is to investigate the toxicity and pharmacokinetics of the compound in animal models. Another direction is to explore the potential of the compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research can be carried out to optimize the synthesis method of the compound to improve its yield and purity.
Conclusion:
In conclusion, the compound 3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone has potential applications in cancer treatment and other fields. The compound has been synthesized using different methods, and its mechanism of action involves the inhibition of various enzymes and proteins involved in cancer cell survival and proliferation. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
The synthesis of 3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone has been reported in the literature using different methods. One of the most common methods is the condensation reaction of 4-bromoaniline and 4-bromobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or acetic acid, and the product is obtained after purification using column chromatography.
科学的研究の応用
The compound 3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential applications in various fields. One of the most significant research areas is cancer treatment. Studies have shown that this compound has anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
特性
IUPAC Name |
2-(4-bromophenyl)-3-[(E)-(4-bromophenyl)methylideneamino]-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Br2N3O/c22-16-9-5-14(6-10-16)13-24-26-20(15-7-11-17(23)12-8-15)25-19-4-2-1-3-18(19)21(26)27/h1-13,20,25H/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKGFCWPVAMQPU-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Br)N=CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Br)/N=C/C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-3-{[(E)-(4-bromophenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone](/img/structure/B5692802.png)
![4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5692822.png)


![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)
![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)


![methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)


